1,2-Dihydro-3H-1,2,4-triazol-3-one
Overview
Description
1,2-Dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C2H3N3O and its molecular weight is 85.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
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Mechanism of Action
Target of Action
The primary target of 1H-1,2,4-triazol-5-ol is Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible reaction of carbon dioxide and water into bicarbonate and protons .
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2 . The interaction likely involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
It has been shown that acylated 1,2,4-triazol-5-amines, which are structurally similar to 1h-1,2,4-triazol-5-ol, have anticoagulant properties and can affect thrombin- and cancer-cell-induced platelet aggregation .
Pharmacokinetics
It is known that the compound has a molecular weight of 8507 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It has been suggested that the compound may have anticoagulant properties . Additionally, it has been shown that 1,2,4-triazole derivatives can exhibit cytotoxic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
1H-1,2,4-triazol-5-ol has been found to interact with various enzymes and receptors due to its unique structure, which facilitates the formation of a variety of non-covalent bonds . These interactions can induce broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV
Cellular Effects
Some derivatives of 1,2,4-triazole have shown promising cytotoxic activity against certain human cancer cell lines . These compounds were found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can form hydrogen bonds with different targets, leading to changes in gene expression and enzyme inhibition or activation
Metabolic Pathways
It is known that triazole compounds can interact with various enzymes and cofactors
Properties
IUPAC Name |
1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSCEYDCZBRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074572 | |
Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-33-6 | |
Record name | 2,4-Dihydro-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazol-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazol-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the therapeutic applications of 1,2-Dihydro-3H-1,2,4-triazol-3-one derivatives?
A: Research suggests that certain derivatives of this compound, specifically 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, also known as Aprepitant, act as substance P (neurokinin-1) receptor antagonists. [, , ] This makes them potentially useful in treating conditions such as psychiatric disorders, inflammatory diseases, and emesis (vomiting). [, ]
Q2: Are there different polymorphic forms of Aprepitant?
A: Yes, research has identified new crystalline polymorphs of Aprepitant. [] Polymorphs are different crystalline forms of the same molecule, and their existence can impact important pharmaceutical properties like solubility, stability, and bioavailability.
Q3: Can you provide an example of a synthetic route for this compound derivatives?
A: One study describes the synthesis of 1,5-Disubstituted 2-Aryl-1,2-dihydro-3H-1,2,4-triazol-3-one Tetrafluoroborates through a rearrangement reaction of 3,3-Disubstituted 1-Aryl-4,5-dihydro-5-oxo-3H-1,2,4-triazolium Tetrafluoroborates. [, ] Another study focuses on the base-promoted cyclization of N-Boc arylimidrazone as a route to 1,2-dihydro 3H-1,2,4-triazol-3-ones. []
Q4: Are there studies investigating the environmental impact of this compound derivatives?
A: While the provided research mainly focuses on synthesis and potential therapeutic applications, one study explores the biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated bacterial strain, Shinella sp. NJUST26. [] Understanding the biodegradation pathways of these compounds is crucial for assessing their environmental fate and potential risks.
Q5: Why is the stereochemistry of Aprepitant important?
A: The chemical structure of Aprepitant includes several chiral centers, indicated by the (R) and (S) designations in its name: 5-[[2(R)-[1(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one. [, , ] These specific stereochemical configurations are likely crucial for its interaction with the target (substance P receptor) and, consequently, its biological activity.
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